molecular formula C10H10N2 B8327065 2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene

2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene

Cat. No.: B8327065
M. Wt: 158.20 g/mol
InChI Key: PIWLTYOKDKROTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

7,8-dihydro-6H-pyrido[3,4-b]pyrrolizine

InChI

InChI=1S/C10H10N2/c1-2-9-6-8-7-11-4-3-10(8)12(9)5-1/h3-4,6-7H,1-2,5H2

InChI Key

PIWLTYOKDKROTA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N2C1)C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-Amino-3-iodopyridine (2.2 g, 10.00 mMol) in acetonitrile (25 ml), was added dropwise trifluoroacetic anhydride (2.53 g, 1.674 ml) at 0° C. followed by addition of potassium carbonate (4.14 g, 30 mMol). The mixture was stirred at room temperature for 10 min. To the resulting suspension was added bis(triphenylphosphine)-palladium(II)chloride (0.175 g, 0.25 mMol), copper(I)iodide (0.095 g, 0.50 mMol) and 5-chloro-1-pentyne (1.23 g, 12.00 mMol) and the mixture was heated to reflux under argon for 3 h. The mixture was cooled to room temperature and partitioned between water and ethyl acetate. The phases were separated. The organic phase was extracted with water at pH 1.00. The acidic aqueous phase was mixed with dichloromethane and the pH was raised to 10 by addition of 2N NaOH. The phases were separated and the organic phase was dried over sodium sulfate. The solvent was evaporated and the residue was taken up in acetonitrile (20 ml). To the brownish solution was added sodium iodide (3.00 g, 20 mMol) and sodium hydride (ca 55% 0.873 g, 20 mMol) and the mixture was stirred at room temperature for 2 h. The mixture was poured onto ice and partitioned between water and ethyl acetate (100 ml water 100 ml ethyl acetate). The phases were separated. The organic phase was extracted with water at pH 1.00 (5×50 ml). The combined acidic aqueous phases were mixed with dichloromethane (100 ml) and the pH was raised to 10 by addition of 2N NaOH. The phases were separated and the organic phase was dried over sodium sulfate. The solvent was evaporated and the title compound (0.81 g, 51% of theory) was obtained as a brownish solid. For analytical purposes a sample was recrystallised from t-butylmethylether to afford light brown crystals melting at 95-96° C.; Found C, 75.93; H. 6.32; N,17.80%. C10H10N2 requires: C, 75.92; H, 6.37; N, 17.71%
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.674 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.873 g
Type
reactant
Reaction Step Three
Quantity
1.23 g
Type
reactant
Reaction Step Four
Name
bis(triphenylphosphine)-palladium(II)chloride
Quantity
0.175 g
Type
catalyst
Reaction Step Four
Name
copper(I)iodide
Quantity
0.095 g
Type
catalyst
Reaction Step Four
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.